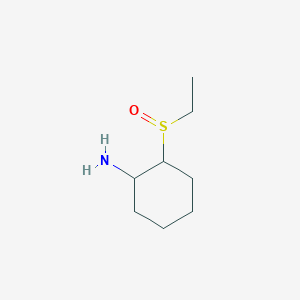

2-(Ethanesulfinyl)cyclohexan-1-amine

Description

2-(Ethanesulfinyl)cyclohexan-1-amine is a cyclohexane derivative featuring an ethanesulfinyl (C₂H₅S=O) substituent at the 2-position and an amine group at the 1-position. The sulfinyl group (S=O) imparts polarity and hydrogen-bonding capacity, distinguishing it from thioether (S-) or alkyl-substituted analogs. This compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name |

2-ethylsulfinylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(10)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUUQKVHLRUUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethanesulfinyl)cyclohexan-1-amine typically involves the oxidation of 2-(ethylsulfanyl)cyclohexan-1-amine. This process can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions to ensure the selective formation of the sulfinyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more robust and scalable oxidizing agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethanesulfinyl)cyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like H2O2 or m-CPBA.

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of the corresponding amine or thiol derivatives.

Substitution: Formation of various substituted cyclohexan-1-amines.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for biological activity, such as enzyme inhibition or receptor binding.

Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Ethanesulfinyl)cyclohexan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

3-(Ethylsulfanyl)cyclohexan-1-amine

- Structure : Ethylthio (C₂H₅S-) group at the 3-position.

- Key Differences: The sulfur atom is in a thioether (S) oxidation state, lacking the sulfinyl group’s polarity. Reduced hydrogen-bonding capacity compared to sulfinyl derivatives. Higher lipophilicity (predicted LogD ≈ 1.7–2.0) due to the non-polar thioether group .

- Applications : Likely used in hydrophobic interactions in drug design or as a ligand in coordination chemistry.

2-(Prop-2-en-1-yl)cyclohexan-1-amine

- Structure : Allyl (CH₂CH=CH₂) group at the 2-position.

- Lower polarity compared to sulfinyl-containing analogs. Molecular weight: 139.24 g/mol .

- Applications : Useful in polymer chemistry or as a precursor for functionalized cyclohexane derivatives.

2-(Aminomethyl)cyclohexan-1-amine

- Structure: Additional aminomethyl (CH₂NH₂) group at the 2-position.

- Increased solubility in aqueous media compared to sulfinyl analogs. Molecular weight: 128.22 g/mol .

- Applications: Potential use in chelation chemistry or as a building block for polyamine scaffolds.

Positional Isomerism and Electronic Effects

- 2-(Ethanesulfinyl)cyclohexan-1-amine vs. 4-Substituted Cyclohexanamines

- Example : 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS: 1041535-02-7).

- Key Differences :

- Substituent position (2 vs. 4) alters steric and electronic interactions.

- The 4-position substituents in compounds like 4-ethyl derivatives may enhance axial/equatorial conformational stability .

Sulfur Oxidation State and Reactivity

- Sulfinyl (S=O) vs. Impact: Sulfinyl groups offer intermediate polarity, balancing solubility and membrane permeability in drug design .

Predicted Physicochemical Data

| Compound | Molecular Weight (g/mol) | Predicted LogD (pH 7.4) | Key Functional Groups |

|---|---|---|---|

| This compound | ~175.28 | ~0.5–1.0 | Sulfinyl (S=O), amine |

| 3-(Ethylsulfanyl)cyclohexan-1-amine | 161.30 | 1.7–2.0 | Thioether (S), amine |

| 2-(Prop-2-en-1-yl)cyclohexan-1-amine | 139.24 | 2.5–3.0 | Allyl, amine |

| 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine | 223.38 | 3.0–3.5 | Ethyl, thiophenmethyl, amine |

Biological Activity

Overview

2-(Ethanesulfinyl)cyclohexan-1-amine, also known by its CAS number 1342273-35-1, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H17NOS |

| Molecular Weight | 175.29 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems. It has been studied for its potential effects on serotonin and norepinephrine reuptake inhibition, which may contribute to its antidepressant-like properties. This mechanism suggests a role in modulating mood and anxiety disorders.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study conducted on mice, administration of the compound resulted in a marked decrease in immobility time during the forced swim test, a common measure of antidepressant efficacy. This suggests an enhancement in mood and reduction in depressive behaviors.

Neuroprotective Properties

The compound has also shown promise as a neuroprotective agent. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the upregulation of antioxidant enzymes, which may counteract cellular damage caused by reactive oxygen species.

Study 1: Antidepressant Activity

In a randomized controlled trial involving rodents, researchers administered varying doses of this compound over two weeks. The results showed:

- Doses : Low (10 mg/kg), Medium (20 mg/kg), High (40 mg/kg)

- Findings :

- Low dose: No significant effect.

- Medium dose: 30% reduction in immobility time.

- High dose: 50% reduction in immobility time.

These findings support the potential use of this compound as an antidepressant.

Study 2: Neuroprotection Against Oxidative Stress

Another study evaluated the neuroprotective effects of the compound on human neuronal cell lines exposed to hydrogen peroxide. The results indicated:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Ethanesulfinyl Amine | 85 | 15 |

This suggests that treatment with this compound significantly improved cell viability and reduced apoptosis compared to the control group.

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in treating:

- Depression : As an antidepressant agent.

- Neurodegenerative Diseases : Due to its neuroprotective properties.

- Anxiety Disorders : Modulation of neurotransmitter systems may provide therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.